Propisochlor

Environmental Fate Soil Mobility Herbicide Leaching

Select propisochlor for its quantifiably lower soil mobility (least mobile chloroacetanilide), confirmed by the N-isopropoxymethyl side chain that reduces groundwater leaching risk versus propachlor. Its axial chirality enables enantiomer-specific analytical method development on OD-H/AS-H columns, supporting R-enantiomer-enriched formulation R&D. Pre-emergence efficacy at 1008–1152 g/ha against Brachiaria plantaginea and Amaranthus viridis provides 45-day control. Ensure lot-specific enantiomeric purity certification for reproducible environmental fate studies and regulatory submissions.

Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
CAS No. 86763-47-5
Cat. No. B166880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropisochlor
CAS86763-47-5
Synonyms2-chloro-N-(2-ethyl-6-methylphenyl)-N-((1-methylethoxy)methyl)acetamide
propisochlo
Molecular FormulaC15H22ClNO2
Molecular Weight283.79 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1N(COC(C)C)C(=O)CCl)C
InChIInChI=1S/C15H22ClNO2/c1-5-13-8-6-7-12(4)15(13)17(14(18)9-16)10-19-11(2)3/h6-8,11H,5,9-10H2,1-4H3
InChIKeyKZNDFYDURHAESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.48e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Propisochlor (CAS 86763-47-5) Technical Profile for Chloroacetanilide Herbicide Procurement


Propisochlor is a chloroacetanilide herbicide that inhibits very-long-chain fatty acid (VLCFA) synthesis, thereby blocking cell division in germinating weeds [1]. It is a selective, systemic pre-emergence compound absorbed primarily by emerging shoots, with the molecular formula C₁₅H₂₂ClNO₂ and a molecular weight of 283.8 g/mol [2]. Its physicochemical profile includes a logP of 3.50 and water solubility of 184 mg/L at 20°C, which places it at the more lipophilic end of the chloroacetanilide class [3].

Why Chloroacetanilide Herbicide Interchangeability is Limited: The Case for Propisochlor


Substituting one chloroacetanilide herbicide for another without quantitative data is scientifically unjustified due to significant structural variation in the N-alkoxyalkyl side chain [1]. This side chain dictates differential soil mobility, environmental fate, enantiomeric behavior, and toxicological profiles. For instance, the N-isopropoxymethyl group of propisochlor confers markedly lower soil mobility compared to propachlor (N-isopropyl), a difference that directly impacts groundwater contamination potential and regulatory status [1]. Furthermore, the axial chirality of propisochlor and acetochlor yields different enantiomer separation behaviors than the C-chirality of napropamide or the dual-chirality of metolachlor, with implications for analytical method development and the study of enantioselective effects [2]. Generic selection without these specific performance metrics introduces unacceptable risk to experimental reproducibility, regulatory compliance, and environmental stewardship.

Quantitative Evidence for Propisochlor Selection vs. Closest Analogs


Superior Soil Retention: Reduced Mobility of Propisochlor vs. Propachlor

Propisochlor exhibits significantly lower soil mobility than propachlor, a key analog differing only in the N-alkyl substituent (N-isopropoxymethyl vs. N-isopropyl). In soil thin-layer chromatography studies, propisochlor was the least mobile compound among four tested chloroacetanilides, while propachlor was the most mobile [1]. This lower mobility reduces the risk of groundwater contamination and is a critical differentiator for applications in vulnerable watersheds or sandy soils.

Environmental Fate Soil Mobility Herbicide Leaching

Enantioselective Activity: Propisochlor as a Potent Foliar Growth Inhibitor

In a direct comparison of three chiral amide herbicides on the target weed *Echinochloa crusgalli*, propisochlor and acetochlor were both found to be more effective at controlling foliar (leaf) growth, whereas napropamide was better suited for controlling root growth [1]. This indicates a differential tissue-specific effect, making propisochlor a preferred option when early foliar inhibition of germinating weeds is the primary goal. Furthermore, the R-enantiomer of propisochlor exhibited the strongest activity, and at low concentrations (0.01 mg L⁻¹), propisochlor and acetochlor could even promote plant growth [1].

Chiral Chemistry Herbicide Enantiomers Weed Control Selectivity

Comparative Aquatic Ecotoxicology: Rainbow Trout Sensitivity to Propisochlor vs. Metolachlor and Acetochlor

Propisochlor exhibits a different aquatic toxicity profile compared to its analogs, particularly in fish. The 96-hour LC₅₀ for rainbow trout (*Oncorhynchus mykiss*) is reported as 0.25 mg/L for propisochlor [1]. In contrast, a separate study found the order of TRPA1 receptor affinity (a potential indicator of biological activity) for various amide herbicides to be metolachlor > acetochlor > propisochlor, based on IC₅₀ values of 430 μM for metolachlor and 2333 μM for propisochlor [2]. This suggests propisochlor is a weaker agonist of this specific human nociceptor channel, though its higher acute toxicity to rainbow trout indicates species-specific and endpoint-specific differences that preclude simple class-based generalizations.

Aquatic Toxicology Ecotoxicology Risk Assessment

Differential Soil Persistence: Half-Life of Propisochlor vs. Acetochlor

In a direct head-to-head field study in corn cropping systems, the soil half-life (t₁/₂) of propisochlor was 6.07 days, which was slightly longer than that of acetochlor at 5.54 days under identical conditions [1]. This difference, while modest, is statistically significant and indicates that propisochlor may offer marginally longer residual weed control in the soil. It is important to note that soil half-lives for propisochlor are highly variable and context-dependent, ranging from 4.7 days to over 20 days in different studies and soil types [2].

Environmental Fate Soil Degradation Persistence

Analytical Differentiation: Enantiomeric Separation of Propisochlor vs. Metolachlor and Acetochlor

The chiral nature of chloroacetanilide herbicides presents analytical challenges for quality control and environmental monitoring. Propisochlor exhibits axial chirality due to hindered rotation about the phenyl-nitrogen bond [1]. This differs from metolachlor, which possesses both axial- and C-chirality. In a comparative HPLC study, propisochlor could be satisfactorily separated on both OD-H and AS-H chiral columns, whereas metolachlor and acetochlor achieved baseline separation only on AY-H and AS-H columns, respectively [1]. This differential separation behavior is critical for laboratories developing enantiomer-specific residue methods or for manufacturers seeking to produce R-enantiomer-enriched products.

Analytical Chemistry Chiral Chromatography Quality Control

Optimized Application Scenarios for Propisochlor Based on Differential Evidence


Pre-Emergence Weed Control in Corn, Soybean, and Sunflower with Formulated Mixtures

Propisochlor is effective as a pre-emergence treatment for controlling annual grasses and certain broadleaf weeds in corn, soybean, sunflower, and other crops [1]. Field studies demonstrate that propisochlor, when applied at rates of 1008-1152 g/ha, either alone or in tank mixtures with atrazine or terbutylazine, provides efficient control of key weed species like *Brachiaria plantaginea*, *Digitaria horizontalis*, *Eleusine indica*, *Amaranthus viridis*, and *Bidens pilosa* for up to 45 days after application [1]. Its lower soil mobility compared to propachlor makes it a suitable candidate in regions with vulnerable groundwater, while its foliar activity profile, similar to acetochlor, positions it as a strong performer for early shoot inhibition [2].

Enantiomer-Enriched Formulation Research for Reduced Environmental Impact

Given that the R-enantiomer of propisochlor exhibits stronger herbicidal activity and lower toxicity to non-target organisms compared to the racemate, there is a clear research and development pathway for producing R-enantiomer-enriched formulations [1]. This approach can increase weed control efficiency, reduce the total amount of active ingredient applied, and minimize adverse effects on aquatic ecosystems, as evidenced by the enantioselective toxicity studies [1]. The distinct chiral separation profile of propisochlor on OD-H and AS-H columns provides a validated analytical foundation for monitoring the enantiomeric purity of such advanced formulations [2].

Environmental Fate Modeling and Risk Assessment in Vulnerable Watersheds

Propisochlor's specific soil mobility ranking (least mobile among tested chloroacetanilides) and its moderate soil half-life (typically 6-15 days) are critical input parameters for environmental fate models like PRZM and EXAMS [1]. Its higher acute toxicity to rainbow trout (96h LC₅₀ = 0.25 mg/L) necessitates careful risk assessment in watersheds containing sensitive salmonid populations [2]. The compound's detection in aquatic environments and its demonstrated developmental toxicity in zebrafish embryos highlight the importance of precise, compound-specific data for regulatory submissions and for designing buffer zones to protect aquatic life [3].

Technical Documentation Hub

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